Thionisoxetine

Description

Historical Context of Monoamine Reuptake Inhibitor Development in Neuroscience

The mid-20th century marked a significant turning point in psychopharmacology with the serendipitous clinical introduction of the first antidepressant drugs: iproniazid (B1672159) and imipramine (B1671792). Iproniazid, initially used for tuberculosis, was identified as a monoamine oxidase inhibitor (MAOI), while imipramine was the pioneering compound of the tricyclic antidepressant (TCA) family. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org These discoveries provided instrumental tools for neurobiology and psychopharmacology, facilitating the postulation of the initial etiopathogenic hypotheses for depressive disorders. wikipedia.orgwikipedia.org

A cornerstone of this early understanding was the "monoamine hypothesis," which emerged in the 1960s. This hypothesis proposed that depression stemmed from a functional deficiency in noradrenergic and serotonergic neurotransmission, a concept supported by the synaptic reuptake blocking action of imipramine and the monoamine oxidase inhibition by iproniazid. wikipedia.orgwikipedia.org This theoretical framework spurred further research and the development of subsequent generations of antidepressants. The late 1980s witnessed another revolution in depression therapy with the clinical introduction of fluoxetine (B1211875), the first selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.orgwikipedia.org The development of SSRIs represented a more targeted pharmacological strategy, aiming to act specifically on the serotonin reuptake protein (SERT). mims.com

Evolution of Selective Norepinephrine (B1679862) Reuptake Inhibitors (NRIs)

Following the insights gained from early monoamine research, the focus expanded to developing more selective agents. Selective norepinephrine reuptake inhibitors (NRIs) represent a class of psychotropic compounds designed to specifically inhibit the reuptake of norepinephrine (noradrenaline) by blocking the norepinephrine transporter (NET). wikidata.orgmims.commims.commims.com This action leads to increased extracellular concentrations of norepinephrine in the synaptic cleft, thereby enhancing adrenergic neurotransmission. mims.commims.com The NET is a crucial component in the inactivation of noradrenergic signaling, accounting for over 90% of norepinephrine clearance from the synaptic cleft. mims.com

NRIs have found diverse therapeutic applications, including the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy (owing to their psychostimulant effects), and obesity (due to their appetite-suppressant properties). They are also frequently employed as antidepressants for major depressive disorder, anxiety, and panic disorder. mims.commims.com While early tricyclic antidepressants exhibited norepinephrine uptake inhibition, the evolution led to more selective compounds. Reboxetine, for instance, was the first commercially available selective NRI marketed for major depressive disorder. mims.com Atomoxetine (B1665822) is another prominent and selective NRI approved for the treatment of ADHD. wikidata.orgmims.commims.com Other compounds with NRI activity include maprotiline, viloxazine, desipramine, and bupropion (B1668061) (which also inhibits dopamine (B1211576) reuptake). wikidata.orgmims.comfishersci.ca

Identification and Initial Characterization of Thionisoxetine (LY-368975) as a Research Compound

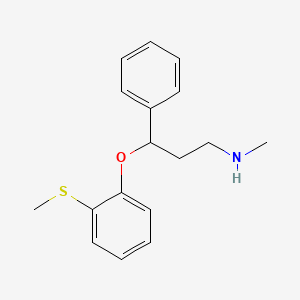

This compound, also identified by its research code LY-368975, emerged as a novel analog derived from nisoxetine (B1678948), a known potent and selective norepinephrine uptake inhibitor. wikipedia.orgwikipedia.orgmims.commims.com Its chemical structure is characterized by a benzenepropanamine backbone with a methylthiophenoxy substituent attached to the gamma carbon, typically synthesized as a hydrochloride salt to enhance solubility and stability. mims.com

Initial characterization studies highlighted this compound as a potent and selective inhibitor of the norepinephrine (NE) reuptake site. wikipedia.orgwikipedia.org Specifically, the (R)-enantiomer of this compound demonstrated significantly greater potency compared to its (S)-enantiomer, exhibiting a Ki of 0.20 nM in [3H]-nisoxetine binding assays. wikipedia.org This selectivity was further underscored by its approximately 70-fold higher potency in inhibiting [3H]-NE uptake compared to [3H]-5HT uptake. wikipedia.org

In vivo investigations in animal models provided detailed insights into its pharmacological profile. In mice, LY-368975 effectively prevented heart NE depletion induced by 6-hydroxydopamine, with an ED50 of 1.22 mg/kg. wikipedia.org Oral administration of LY-368975 in rats inhibited 3H-NE uptake into hypothalamic synaptosomes ex vivo with an ED50 of 2.5 mg/kg and 3H-tomoxetine binding to the NE transporter with an ED50 of 2.7 mg/kg. wikipedia.org These findings confirmed that LY-368975 is an orally available and centrally active NE reuptake inhibitor. wikipedia.org

A notable research finding was its capacity to reduce food consumption in rodents, suggesting potential applications in the study of obesity and eating disorders. wikipedia.orgwikipedia.org For instance, in food-deprived rats, a dose of 10 mg/kg of LY-368975 suppressed food intake 1, 2, and 4 hours after reintroduction of feed. wikipedia.org Furthermore, in non-fasted rats trained to consume sweetened condensed milk, LY-368975 produced a dose-dependent reduction in consumption, with a 44% decrease observed at 3 mg/kg. wikipedia.org Importantly, at doses up to 10 mg/kg p.o., LY-368975 did not produce significant effects on locomotor activity, indicating that the compound does not induce activation or sedation at pharmacologically relevant concentrations. wikipedia.org

Further research explored this compound's effects on the lower urinary tract function in cats, where it was observed to have no impact on bladder capacity or sphincter electromyographic (EMG) activity. wikipedia.orgwikipedia.org

Table 1: In Vivo Potency of LY-368975 in Rodent Models

| Assay (Species) | Parameter Measured | ED50 (mg/kg) |

| Heart NE depletion prevention (Mice) | Prevention of 6-hydroxydopamine-induced NE depletion | 1.22 |

| Hypothalamic 3H-NE uptake inhibition (Rats, ex vivo) | Inhibition of 3H-NE uptake into synaptosomes | 2.5 |

| 3H-tomoxetine binding inhibition (Rats, ex vivo) | Inhibition of binding to NE transporter | 2.7 |

Table 2: Effects of LY-368975 on Food Consumption in Rats

| Model (Rats) | Dose (mg/kg) | Effect on Food Consumption |

| Food-deprived rats | 10 | Suppressed food intake 1, 2, and 4 hours post-reintroduction |

| Non-fasted rats (sweetened milk) | 3 | 44% dose-dependent reduction in consumption |

Structure

2D Structure

3D Structure

Properties

CAS No. |

155273-01-1 |

|---|---|

Molecular Formula |

C17H21NOS |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3 |

InChI Key |

NDVZIUGCCMZHLG-UHFFFAOYSA-N |

SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(R)-thionisoxetine (S)-thionisoxetine 3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine LY 368975 LY-368975 LY368975 thionisoxetine |

Origin of Product |

United States |

Molecular Mechanism of Action and Target Engagement

Selective Inhibition of Norepinephrine (B1679862) Reuptake

Thionisoxetine functions as a potent and selective inhibitor of norepinephrine (NE) reuptake, a mechanism critical for terminating the biological effects of NE in the synapse. By blocking the reuptake process, this compound increases the availability of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

The primary molecular target of this compound is the norepinephrine transporter (NET), a protein located on the plasma membrane of noradrenergic neurons responsible for the reuptake of NE from the synaptic cleft nih.govportico.orgresearchgate.net. Studies have shown that (R)-Thionisoxetine, a specific enantiomer, potently inhibits the uptake of [3H]-NE into hypothalamic synaptosomes and the binding of [3H]-nisoxetine to the NET nih.gov. This inhibitory action prevents the removal of NE, leading to elevated extracellular levels of the neurotransmitter nih.govresearchgate.net. The (R) enantiomer of this compound demonstrated a binding affinity (Ki) of 0.20 nM in [3H]-nisoxetine binding assays, indicating its high potency at the NET nih.gov.

This compound has been compared to other selective norepinephrine reuptake inhibitors (SNRIs) like Nisoxetine (B1678948) and Atomoxetine (B1665822), revealing its notable potency. (R)-Thionisoxetine has been found to inhibit [3H]-NE uptake and [3H]-tomoxetine binding to the NET more potently than (R)-Nisoxetine nih.gov.

The table below summarizes comparative binding affinities (Ki values) for this compound, Nisoxetine, and Atomoxetine at various monoamine transporters, where available:

| Compound | Target Transporter (Species/Type) | Ki (nM) | Reference |

| (R)-Thionisoxetine | NET (rat, [3H]-nisoxetine binding) | 0.20 | nih.gov |

| Nisoxetine | NET (rat) | 0.46 | nih.gov |

| Nisoxetine | NET (human placental) | 0.8 | wikipedia.org |

| Atomoxetine | NET (cloned human) | 5 | nih.govportico.org |

As observed, (R)-Thionisoxetine exhibits a sub-nanomolar binding affinity for the NET, suggesting it is a highly potent inhibitor of norepinephrine reuptake nih.gov. Nisoxetine also demonstrates high potency at the NET, with a Ki value of 0.8 nM in human placental NET and 0.46 nM in rat NET nih.govwikipedia.org. Atomoxetine, while selective, shows a slightly lower potency at the cloned human NET with a Ki of 5 nM nih.govportico.org.

A key characteristic of this compound is its high selectivity for the norepinephrine transporter over other monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) wikipedia.orgnih.gov. The (R) enantiomer of this compound was approximately 70-fold more potent in inhibiting [3H]-NE uptake compared to [3H]-5HT (serotonin) uptake nih.gov. This indicates minimal activity at the serotonin reuptake site, distinguishing it from dual serotonin-norepinephrine reuptake inhibitors (SNRIs) capes.gov.brepa.gov. While monoamine transporters like DAT and NET are less selective and can transport dopamine, norepinephrine, and epinephrine, SERT is highly selective for serotonin mdpi.com. This compound's high selectivity for NET suggests a targeted pharmacological action primarily on the noradrenergic system nih.govcapes.gov.br.

Comparative Binding Affinity and Potency Studies (e.g., with Nisoxetine, Atomoxetine)

Modulatory Effects on Neurotransmitter Systems

The selective inhibition of NET by this compound leads to direct and indirect modulatory effects on various neurotransmitter systems, primarily impacting norepinephrine concentrations and, in specific brain regions, dopamine levels.

By blocking the reuptake of norepinephrine, this compound effectively increases the concentration of NE in the synaptic cleft nih.govresearchgate.net. This elevation of extracellular NE leads to enhanced activation of postsynaptic adrenergic receptors nih.gov. In animal models, (R)-Thionisoxetine prevented the depletion of norepinephrine in the hypothalamus and peripheral nerves, demonstrating its ability to increase NE levels in both central and peripheral tissues nih.gov. For instance, in rats, (R)-Thionisoxetine prevented hypothalamic NE depletion by 6-hydroxydopamine with an ED50 of 0.21 mg/kg nih.gov. This direct impact on synaptic NE is the cornerstone of its mechanism of action.

While primarily a selective NET inhibitor, this compound's action can lead to indirect effects on other monoamines, particularly dopamine, in specific brain regions. In areas like the prefrontal cortex (PFC), where dopamine transporters (DATs) are scarce, norepinephrine transporters (NETs) play a significant role in regulating dopamine reuptake wikipedia.orgdroracle.aidrugbank.com. Therefore, the inhibition of NET by compounds like Atomoxetine (which shares a similar mechanism with this compound as a NET inhibitor) can lead to an increase in both norepinephrine and dopamine levels specifically in the prefrontal cortex wikipedia.orgdroracle.aidrugbank.comnih.govnih.govnih.gov. This indirect increase in prefrontal dopamine, without directly affecting dopamine in other brain regions like the nucleus accumbens or striatum, is considered beneficial as it avoids the stimulant-associated side effects and abuse potential linked to direct dopamine activation in subcortical areas researchgate.netnih.gov. This regional specificity of dopamine modulation is a notable aspect of selective NET inhibitors.

Impact on Synaptic Norepinephrine Concentrations

Stereochemical Considerations in Pharmacological Activity

The pharmacological activity of chiral compounds like this compound is significantly influenced by their stereochemistry. Enantiomers, which are non-superimposable mirror images of each other, can exhibit distinct pharmacological and metabolic profiles within the chiral environment of biological systems, such as receptors and enzymes. nih.goveurekaselect.com This stereoselectivity is crucial as one enantiomer may possess greater affinity, potency, or selectivity for its biological target compared to its counterpart. nih.gov

Research has demonstrated a significant difference in the potency between the (R) and (S) enantiomers of this compound. The (R)-enantiomer of this compound exhibits substantially greater potency in inhibiting norepinephrine uptake compared to the (S)-enantiomer. nih.gov

Table 1: Enantiomeric Potency of this compound in Norepinephrine Uptake Inhibition

| Enantiomer | Target/Assay | Ki Value (nM) | Potency Difference (vs. (S)-enantiomer) | Selectivity (NE vs. 5HT uptake) |

| (R)-Thionisoxetine | [3H]-nisoxetine binding | 0.20 nih.gov | Significantly more potent nih.gov | ~70-fold more potent nih.gov |

| (S)-Thionisoxetine | [3H]-nisoxetine binding | N/A | Less potent nih.gov | N/A |

Specifically, (R)-thionisoxetine has been reported to have a Ki value of 0.20 nM in [3H]-nisoxetine binding assays, indicating a high affinity for the norepinephrine transporter. nih.gov Furthermore, the (R)-enantiomer was approximately 70-fold more potent in inhibiting [3H]-norepinephrine uptake when compared to [3H]-5HT (serotonin) uptake, highlighting its selectivity for the norepinephrine transporter. nih.gov

Preclinical Pharmacological Investigations and Behavioral Modulations

Pain Modulation Research

Research into the pain-modulating effects of thionisoxetine has explored its direct antihyperalgesic and antiallodynic properties, the involvement of noradrenergic pathways, and its synergistic interactions with serotonergic reuptake inhibitors.

Antihyperalgesic and Antiallodynic Effects in Persistent Pain Models (e.g., Carrageenan Test, Formalin Model)

In preclinical studies, this compound has demonstrated efficacy in models of persistent pain. As a selective noradrenergic reuptake inhibitor (NRI), this compound (0.03-10 mg/kg, i.p.) produced complete reversals of carrageenan-induced thermal hyperalgesia in rats. Notably, it also exhibited a significant reversal, greater than 80%, of carrageenan-induced mechanical allodynia. fishersci.canih.gov In contrast, selective serotonergic reuptake inhibitors (SSRIs) such as paroxetine (B1678475), sertraline, and fluoxetine (B1211875), at doses of 0.3-10 mg/kg i.p., showed minimal or no effect in the carrageenan model. fishersci.ca

In the formalin model of persistent pain, low doses of this compound alone did not produce an effect on late-phase paw-licking pain behavior. fishersci.cauni.luprobes-drugs.org This suggests that while potent in some inflammatory pain models, its standalone effect in certain persistent pain paradigms may be limited at lower concentrations.

Table 1: Effects of this compound in Carrageenan-Induced Pain Model in Rats

| Compound | Type of Reuptake Inhibition | Effect on Thermal Hyperalgesia | Effect on Mechanical Allodynia |

| This compound | Selective NE Reuptake Inhibitor | Complete Reversal fishersci.canih.gov | >80% Reversal fishersci.canih.gov |

| Paroxetine | Selective 5-HT Reuptake Inhibitor | Little or No Effect fishersci.ca | Little or No Effect fishersci.ca |

| Sertraline | Selective 5-HT Reuptake Inhibitor | Little or No Effect fishersci.ca | Little or No Effect fishersci.ca |

| Fluoxetine | Selective 5-HT Reuptake Inhibitor | Little or No Effect fishersci.ca | Little or No Effect fishersci.ca |

Role of Noradrenergic Pathways in Descending Pain Inhibition

Norepinephrine (B1679862) (NE) plays a crucial role in modulating descending inhibitory pain pathways within the central nervous system. fishersci.cauni.lumims.com These noradrenergic pathways originate from brainstem nuclei, such as the locus coeruleus, and project to the spinal cord. mims.comnih.gov Their activation can inhibit the response of dorsal horn pain transmission neurons. mims.com This inhibition is primarily mediated through the activation of alpha2-adrenergic receptors, which can hyperpolarize presynaptic neurons and reduce the release of excitatory neurotransmitters from primary afferent terminals, thereby contributing to pain inhibition. mims.comnih.gov

Synergistic Effects with Serotonergic Reuptake Inhibitors on Analgesia

A significant finding in pain research involving this compound is its synergistic interaction with serotonergic reuptake inhibitors. When this compound was combined with an inactive dose of the SSRI fluoxetine, the potency of this compound in reversing carrageenan-induced hyperalgesia and allodynia was substantially increased by approximately 100-fold. fishersci.canih.gov This potentiation was observed to be pharmacodynamic, exceeding any metabolic interaction between the two drugs. fishersci.ca

Similarly, in the formalin model, while low doses of the SSRI paroxetine or the NRI this compound alone did not affect late-phase paw-licking pain behavior, their combined administration significantly attenuated this pain response. fishersci.cauni.luprobes-drugs.orgmims.com These findings underscore that dual serotonergic-noradrenergic reuptake inhibition, whether through dual serotonin-norepinephrine reuptake inhibitors (SNRIs) or combinations of SSRIs and NRIs, produces synergistic analgesic efficacy in models of persistent pain. fishersci.canih.gov

Table 2: Synergistic Analgesic Effects of this compound and Fluoxetine in Carrageenan Test

| Treatment Group | Effect on Carrageenan-Induced Hyperalgesia and Allodynia | Potency Increase (vs. This compound alone) |

| This compound alone | Complete Reversal (Hyperalgesia); >80% Reversal (Allodynia) fishersci.canih.gov | N/A |

| This compound + Inactive Fluoxetine | Significantly Increased Reversal fishersci.canih.gov | Approximately 100-fold fishersci.canih.gov |

Research on Lower Urinary Tract Function

Investigations into this compound's effects on lower urinary tract function have focused on its impact on norepinephrine uptake and its performance in models of urinary incontinence.

Effects on Urethral Norepinephrine Uptake

(R)-thionisoxetine has been identified as a potent and selective inhibitor of norepinephrine (NE) uptake in both central and peripheral tissues. nih.govwikiwand.com In studies conducted in rats, (R)-thionisoxetine effectively prevented the depletion of NE in peripheral nerves, including urethral NE, with an ED50 of 1.2 mg/kg. nih.gov This highlights its capacity to modulate noradrenergic neurotransmission in the urethral region.

Investigations in Models of Urinary Incontinence

Despite its potent effects on norepinephrine uptake, this compound has shown limited direct impact on lower urinary tract function in certain animal models. In cat models, this compound, administered at doses ranging from 0.01 to 3.0 mg/kg, produced no effects on bladder capacity or urethral sphincter electromyographic (EMG) activity.

Furthermore, surprisingly, the co-administration of this compound with s-norfluoxetine (a serotonin-selective reuptake inhibitor) at doses up to 1 mg/kg of each compound also yielded no effect on lower urinary tract function in cats. These results suggest that there are unexplained pharmacological differences between the effects observed with single compounds that exhibit dual NE and 5-HT reuptake inhibition (such as duloxetine) and the combined administration of selective NE and 5-HT reuptake inhibitors on lower urinary tract function.

Table 3: Effects of this compound on Lower Urinary Tract Function in Cats

| Compound | Type of Reuptake Inhibition | Effect on Bladder Capacity | Effect on Sphincter EMG Activity |

| This compound | Selective NE Reuptake Inhibitor | No Effect | No Effect |

| This compound + S-norfluoxetine | Combined Selective NE and 5-HT Reuptake Inhibition | No Effect | No Effect |

Analysis of Effects on Bladder Capacity and Urethral Sphincter Activity

Preclinical studies have explored the impact of this compound on lower urinary tract function, specifically focusing on bladder capacity and urethral sphincter electromyographic (EMG) activity. In cat models of acetic acid-induced bladder irritation, this compound, acting as a norepinephrine-selective reuptake inhibitor, demonstrated no significant effects on either bladder capacity or urethral sphincter EMG activity. mims.comciteab.comprobes-drugs.orgnih.govuni.lu

Further investigations involved the co-administration of this compound with S-norfluoxetine, a serotonin-selective reuptake inhibitor. Surprisingly, this combination also failed to produce any effects on lower urinary tract function. mims.comciteab.comprobes-drugs.orgnih.gov These findings stand in contrast to the observed effects of dual serotonin (B10506) (5-HT) and norepinephrine reuptake inhibitors, such as duloxetine (B1670986) and venlafaxine (B1195380), which have been shown to markedly increase bladder capacity and urethral sphincter EMG activity in similar models. mims.comciteab.comprobes-drugs.orgnih.gov This suggests that there are unexplained pharmacological differences between the effects of single compounds exhibiting selective reuptake inhibition and those of compounds with dual reuptake inhibition on lower urinary tract function. citeab.comprobes-drugs.orgnih.gov

The following table summarizes the findings regarding the effects of various reuptake inhibitors on bladder capacity and urethral sphincter EMG activity in cat models:

| Compound | Type of Reuptake Inhibitor | Effect on Bladder Capacity | Effect on Urethral Sphincter EMG Activity |

| This compound | Norepinephrine-selective | No effect | No effect |

| S-norfluoxetine | Serotonin-selective | Small but significant increases (at higher doses) citeab.com | Small but significant increases (at higher doses) citeab.com |

| This compound + S-norfluoxetine | Combined selective | No effect | No effect |

| Duloxetine | Dual 5-HT and NE | Marked increases | Marked increases |

| Venlafaxine | Dual 5-HT and NE | Marked increases | Marked increases |

Research on Tic Disorders

Research specifically focusing on the potential therapeutic applications of this compound in tic disorders or its consideration for comorbid attention-deficit hyperactivity disorder (ADHD) was not identified in the provided scientific literature.

Potential Therapeutic Applications in Tic Disorders

Neurotransmitter Depletion Studies

This compound, particularly its (R)-enantiomer, has been shown to be a potent and selective inhibitor of norepinephrine (NE) uptake in both central and peripheral tissues. wikipedia.org This property has been demonstrated through its ability to prevent norepinephrine depletion induced by neurotoxins.

Prevention of Hypothalamic Norepinephrine Depletion (e.g., by 6-hydroxydopamine)

In rat models, (R)-thionisoxetine effectively prevented the depletion of hypothalamic norepinephrine induced by 6-hydroxydopamine. The effective dose 50% (ED50) for this preventive action was determined to be 0.21 mg/kg. wikipedia.orgmims.comnih.govnih.gov Further studies in mice showed that LY368975, which is (R)-thionisoxetine, prevented heart NE depletion by 6-hydroxydopamine with an ED50 of 1.22 mg/kg. epa.gov Additionally, in rats, orally administered LY368975 inhibited [3H]-NE uptake into hypothalamic synaptosomes ex vivo with an ED50 of 2.5 mg/kg and inhibited [3H]-tomoxetine binding to the NE transporter with an ED50 of 2.7 mg/kg. epa.gov

Prevention of Peripheral Nerve Norepinephrine Depletion (e.g., by Metaraminol)

This compound also demonstrated efficacy in preventing norepinephrine depletion in peripheral nerves. When depletion was induced by metaraminol (B1676334) administration in rats, (R)-thionisoxetine prevented the reduction of norepinephrine levels in the heart with an ED50 of 3.4 mg/kg. wikipedia.org Furthermore, it prevented urethral norepinephrine depletion with an ED50 of 1.2 mg/kg in the same paradigm. wikipedia.org Metaraminol is known to deplete norepinephrine from peripheral nerve stores by acting as a false neurotransmitter and competitively inhibiting norepinephrine uptake. fishersci.cauni.lupharmgkb.org

The following table summarizes the effective doses (ED50) of (R)-thionisoxetine in preventing norepinephrine depletion:

| Site of Norepinephrine Depletion | Inducing Agent | Animal Model | ED50 (mg/kg) | Reference |

| Hypothalamic | 6-hydroxydopamine | Rat | 0.21 | wikipedia.orgmims.comnih.govnih.gov |

| Heart | 6-hydroxydopamine | Mouse | 1.22 | epa.gov |

| Heart | Metaraminol | Rat | 3.4 | wikipedia.org |

| Urethral | Metaraminol | Rat | 1.2 | wikipedia.org |

Pharmacokinetics and Metabolism Research

Research on Oral Availability and Central Activity

(R)-Thionisoxetine, also identified as LY-368975, has been characterized as a potent and selective inhibitor of norepinephrine (B1679862) (NE) uptake in both central and peripheral tissues fishersci.cau-szeged.hu. Studies in animal models have provided insights into its oral availability and its impact on central noradrenergic systems.

In rats, orally administered LY368975 demonstrated central activity by inhibiting [3H]-NE uptake into hypothalamic synaptosomes ex vivo with an effective dose 50% (ED50) of 2.5 mg/kg nih.gov. Furthermore, it inhibited [3H]-tomoxetine binding to the norepinephrine transporter (NET) with an ED50 of 2.7 mg/kg in rats nih.gov. A key finding regarding its central effects is its ability to prevent hypothalamic NE depletion induced by 6-hydroxydopamine (6-OHDA) in rats, exhibiting an ED50 of 0.21 mg/kg fishersci.cau-szeged.hunih.gov.

The selectivity of (R)-Thionisoxetine for NE uptake over serotonin (B10506) (5-HT) uptake has been highlighted, with the (R) enantiomer being approximately 70-fold more potent in inhibiting [3H]-NE uptake compared to [3H]-5HT uptake u-szeged.hu. In binding studies, the (R) enantiomer showed a high affinity for the norepinephrine transporter, with a Ki of 0.20 nM in [3H]-nisoxetine binding, demonstrating its significant potency over the (S) enantiomer u-szeged.hu.

Beyond central effects, (R)-Thionisoxetine also exhibited activity in peripheral tissues. In a paradigm involving metaraminol-induced NE depletion in peripheral nerves of rats, (R)-Thionisoxetine prevented the depletion of heart NE with an ED50 of 3.4 mg/kg and urethral NE with an ED50 of 1.2 mg/kg u-szeged.hu.

However, some studies indicate specific functional nuances. For instance, Thionisoxetine (at doses from 0.01 to 3.0 mg/kg) did not produce effects on bladder capacity or sphincter electromyographic (EMG) activity. Surprisingly, co-administration of this compound and s-norfluoxetine (up to 1 mg/kg of each) also showed no effect on lower urinary tract function in chloralose-anesthetized animals citeab.com.

Table 1: In Vivo and In Vitro Potency of (R)-Thionisoxetine (LY-368975)

| Assay/Model | Species/Tissue | Parameter | Value | Citation |

| Inhibition of [3H]-NE uptake | Rat hypothalamic synaptosomes (ex vivo) | ED50 | 2.5 mg/kg | nih.gov |

| Inhibition of [3H]-tomoxetine binding to NET | Rat | ED50 | 2.7 mg/kg | nih.gov |

| Prevention of hypothalamic NE depletion by 6-OHDA | Rat | ED50 | 0.21 mg/kg | fishersci.cau-szeged.hunih.gov |

| Prevention of heart NE depletion by 6-OHDA | Mouse | ED50 | 1.22 mg/kg | nih.gov |

| Inhibition of [3H]-nisoxetine binding | (R) enantiomer | Ki | 0.20 nM | u-szeged.hu |

| Inhibition of [3H]-NE uptake vs. [3H]-5HT uptake | (R) enantiomer | Selectivity | ~70-fold more potent for NE | u-szeged.hu |

| Prevention of heart NE depletion by metaraminol (B1676334) | Rat | ED50 | 3.4 mg/kg | u-szeged.hu |

| Prevention of urethral NE depletion by metaraminol | Rat | ED50 | 1.2 mg/kg | u-szeged.hu |

Studies on Metabolism and Metabolite Identification

While comprehensive metabolic pathways for this compound are not extensively detailed in publicly available research, studies related to its use as a radioligand for positron emission tomography (PET) have implicitly touched upon its metabolism. The synthesis of "standards and des-methyl precursors of (R)- and (S)-thionisoxetine" for carbon-11 (B1219553) radiolabeling suggests that des-methylated forms are relevant compounds in the context of metabolism, as N-demethylation is a common metabolic pathway for N-methylated amines .

Furthermore, research involving PET studies in monkeys using this compound as a candidate radioligand for imaging brain norepinephrine transporters has led to the identification of "radioactive metabolite with parent radioligand" pharmakb.com. Although the specific chemical identity of this metabolite is not explicitly named in the available snippets, its detection indicates that this compound undergoes metabolic transformation in vivo. The development of radiolabeled N-methyl-3-(2-thiomethylphenoxy)-3-phenylpropanamine and its des-methyl analogue, 3-(2-thiomethylphenoxy)-3-phenylpropylamine, further supports the investigation of such compounds as potential metabolites or related structures in metabolic studies .

Synthetic Methodologies and Radiochemistry

Multi-Step Synthesis of Thionisoxetine and its Enantiomers

The benzenepropanamine core of this compound, specifically N-methyl-3-phenylpropan-1-amine, is a crucial intermediate. General synthetic approaches for this type of structure often involve multi-step chemical reactions. One common method for preparing N-methyl-3-phenylpropan-1-amine involves the reaction of phenylacetone (B166967) with methylamine, followed by subsequent chemical transformations uni.lu. Another route to obtain 3-phenylpropylamine (B116678) (a related core structure) utilizes 3-phenylpropanol as a starting material, which undergoes chlorination to yield 1-chloro-3-phenylpropane. This intermediate then reacts with a phthalimide (B116566) salt, followed by hydrazinolysis to afford 3-phenylpropylamine wikipedia.org. These methods highlight the sequential nature of building the fundamental carbon skeleton and incorporating the desired N-methylamine functionality.

The methylthiophenoxy substituent, specifically the 2-(methylthio)phenoxy group, is integrated into the benzenepropanamine core through ether formation. The precursor for this substituent, 2-(methylthio)phenol (B87076), can be synthesized via several routes. One method involves the reaction of phenol (B47542) with methyl disulfide in the presence of zirconium tetrachloride, heated under nitrogen nih.gov. Another approach for preparing 2-(methylthio)phenol involves starting from the diazonium salt of methyl-(2-amino furyl)-sulfide epa.gov.

The coupling of the benzenepropanamine core with the methylthiophenoxy moiety to form the ether linkage is a critical step. For compounds structurally similar to this compound, the introduction of the aryl ether has been achieved through a highly efficient nucleophilic aromatic substitution (SNAr) fragment coupling reaction. This involves an amino alcohol (representing a part of the benzenepropanamine backbone) reacting with a 1-halo-2-methylsulfinylbenzene, followed by a selective reduction of the arylsulfoxide moiety. This SNAr approach provides a direct method for forming the C-O-aryl bond.

Following the synthesis of the this compound base, it is typically converted into its hydrochloride salt form. This conversion is a standard procedure in pharmaceutical chemistry, primarily to enhance the solubility and stability of the active compound wikipedia.org. Hydrochloride salts are common for basic drugs, with hydrochloric acid being a safe and readily available strong acid that forms salts with most basic compounds. The preparation of hydrochloride salts often involves reacting the free amine base with concentrated hydrochloric acid in an organic solvent, such as ethylmethylketone. If crystallization does not occur readily, it can be induced by adding an organic solvent like diethyl ether. The process aims for high purity and yield, often involving careful control of conditions to prevent issues like solubility of the salt in water, which can lead to lower yields.

Introduction of Methylthiophenoxy Substituent

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for this compound due to the presence of a chiral center, leading to (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities, making stereoselective synthesis vital for producing the desired isomer with high purity.

Both (R)- and (S)-Thionisoxetine have been synthesized with high enantiomeric purity. Stereoselective synthesis aims to produce one specific enantiomer in preference to the other. General strategies for achieving enantiopure substances include:

Chiral Pool: Utilizing naturally occurring enantiomerically enriched starting materials (e.g., sugars, amino acids).

Resolution: Separating a racemic mixture of enantiomers through chemical, chromatographic, or enzymatic methods at any stage of the synthesis.

Chiral Auxiliaries: Employing an enantiopure appendage that directs the formation of new stereocenters in a defined configuration, which is subsequently removed and potentially recycled.

Enantioselective Synthesis: Introducing new stereocenters using chiral reagents (reagent control) or catalysts (catalytic enantioselective synthesis).

In the context of radiochemistry, the synthesis of (R)- and (S)-[S-methyl-11C]this compound has been reported. The radiosyntheses were performed using [11C]CH3I (carbon-11 methyl iodide). This labeling typically involves heteroatom methylation reactions. High-performance liquid chromatography (HPLC) analyses during radiolabeling confirmed that no racemization occurred, and the isomers were synthesized with high enantiomeric purity. The radiochemical yields for these syntheses were reported to be around 26% (decay corrected), with specific radioactivities ranging from 2 to 3 Ci/µmol.

Research continues into developing novel synthetic routes and employing catalytic reactions to improve the efficiency and selectivity of chemical syntheses, including those for complex molecules like this compound. Catalytic enantioselective synthesis, particularly, is a significant area of advancement, often involving metal complexes with chiral ligands, chiral organocatalysts, or biocatalysts (enzymes).

For radiolabeling, palladium-catalyzed cross-coupling reactions, such as Stille couplings, have proven valuable for introducing carbon-11 (B1219553) labeled methylphenyl moieties into compounds. Specifically, reacting precursors with [11C]CH3I at elevated temperatures (e.g., 100 °C) using a palladium complex generated in situ from Pd2(dba)3 and tri(o-tolyl)phosphine, along with co-catalysts like CuCl and K2CO3, has yielded effective coupling. This demonstrates the utility of transition metal catalysis in facilitating the precise and efficient formation of carbon-carbon bonds for radiopharmaceutical synthesis. While specific novel catalytic routes solely for this compound's non-radioactive synthesis might not be extensively detailed in public literature, the principles of asymmetric catalysis and novel synthetic methodologies, such as chemoenzymatic approaches for related compounds like fluoxetine (B1211875) and atomoxetine (B1665822) via enantioselective cyanohydrin formation, suggest potential avenues for future development in this compound synthesis.

Stereoselective Synthesis of (R)- and (S)-Thionisoxetine

Radiosynthesis for Imaging Applications

The development of this compound as a radioligand for PET imaging necessitates efficient and reliable radiosynthetic methodologies. The short half-life of carbon-11 (t½ = 20.4 minutes) demands rapid and high-yield synthetic routes to ensure sufficient radioactivity for imaging studies.

Labeling with Isotopes (e.g., Carbon-11)

The primary method for labeling this compound with carbon-11 involves the N-methylation of its des-methyl precursors. Both (R)- and (S)-enantiomers of this compound have been synthesized and radiolabeled with carbon-11 for this purpose. The radiosynthesis is typically carried out using [¹¹C]CH₃I (carbon-11 methyl iodide) as the labeling agent patsnap.comresearchgate.net. This approach allows for the introduction of the carbon-11 isotope into the N-methyl group of the this compound molecule.

An effective precursor for ¹¹C-methylation to [¹¹C]this compound has been identified as methyl 3-(2-((R)-3-(methylamino)-1-phenylpropoxy)phenylthio)-propanoate (MPPP). The radiosynthesis involves treating MPPP with potassium t-butoxide and [¹¹C]methyl iodide in tetrahydrofuran, yielding [S-methyl-¹¹C]this compound ([¹¹C]this compound) researchgate.net. This method suggests that S-γ-propionic acid methyl ester protecting groups may have broader utility in the ¹¹C-labeling of aryl methyl sulfides researchgate.net.

Radiochemical Yield and Specific Radioactivity Considerations

The efficiency of a radiosynthesis is often evaluated by its radiochemical yield and specific radioactivity. For [¹¹C]this compound, reported radiochemical yields are consistently around 26%, which are decay-corrected to account for the radioactive decay of carbon-11 during the synthesis and purification process patsnap.comresearchgate.net. The specific radioactivity, a measure of the radioactivity per unit mass of the compound, has been reported to range from 2 to 3 Ci/µmol patsnap.comresearchgate.net. These values are crucial for ensuring that the radioligand can be administered in sufficiently low chemical amounts to avoid pharmacological effects, while still providing adequate signal for PET imaging.

The following table summarizes the typical radiochemical parameters for [¹¹C]this compound:

| Parameter | Value | Unit | Citation |

| Radiochemical Yield | 26% (decay-corrected) | % | patsnap.comresearchgate.net |

| Specific Radioactivity | 2 to 3 | Ci/µmol | patsnap.comresearchgate.net |

Analytical Methods for Radiochemical Purity

Ensuring the radiochemical purity of the synthesized radioligand is paramount for accurate and meaningful PET imaging results. Radiochemical purity (RCP) refers to the proportion of the radioactivity that is present in the desired chemical form ymaws.com. Impurities can interfere with image quality or lead to undesirable radiation doses ymaws.com.

For [¹¹C]this compound, High-Performance Liquid Chromatography (HPLC) is a key analytical method employed to assess radiochemical purity patsnap.comnih.gov. Specifically, chiral columns are utilized during HPLC analyses to confirm that no racemization occurs during the radiolabeling process, ensuring that the synthesized isomers maintain high enantiomeric purity patsnap.com. This is particularly important for this compound, as its enantiomers may exhibit different pharmacological properties or binding affinities. Analytical HPLC has demonstrated that radiolabeled this compound products can achieve high radiochemical purity nih.gov.

Thin-Layer Chromatography (TLC) is another commonly used technique for evaluating radiochemical purity, often in conjunction with HPLC ymaws.comnih.gov. These methods allow for the separation and quantification of the desired radiolabeled compound from any radioactive impurities or unreacted precursors ymaws.com.

Advanced Research Techniques and Methodologies

Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify molecular targets in vivo. In the context of Thionisoxetine, PET research has focused on developing it as a radioligand for the norepinephrine (B1679862) transporter (NET), a crucial protein in noradrenergic neurotransmission.

The development of radiolabeled this compound, specifically [¹¹C]this compound, has been undertaken to enable in vivo imaging of brain norepinephrine transporters. wikipedia.orgmims.commims.comwikipedia.orgfishersci.at This compound is a sulfur analogue of nisoxetine (B1678948) and exhibits potent NET activity. wikipedia.orgmims.com The radiosynthesis of [¹¹C]this compound typically involves methylation using [¹¹C]CH₃I, yielding radiochemical yields of 26% (decay corrected) and specific radioactivity ranging from 2 to 3 Ci/µmol. mims.com

For a radiotracer to be considered ideal for NET imaging, several criteria are important: high binding affinity (Kᵢ < 1 nM), high selectivity over other brain receptors (Kᵢ > 100 nM), moderate lipophilicity (log P₇.₄ typically between 1 and 3.5), a high target-to-non-target ratio (≥1.5 in non-human primates), specific binding that reaches peak equilibrium during PET measurement, minimal radiolabeled metabolites in the brain, a small molecular weight (<450), high plasma stability, and straightforward radiolabeling. guidetopharmacology.org While [¹¹C]this compound has been developed, some early NET tracers, including [¹¹C]this compound, were noted to be "far from ideal" as selective brain imaging agents, often due to limitations such as high non-specific binding, slow kinetics, or low brain uptake. wikipedia.org However, for S-methyl-¹¹C-Thionisoxetine, approximately 2.4% of the administered dose was observed to enter the brain in cynomolgus monkeys. citeab.com The log P₇.₄ value for the radiotracer was reported to be around 4.26. citeab.com

[¹¹C]this compound has been utilized as a NET radiotracer in small animal studies. wikipedia.orgwikipedia.orgfishersci.at In investigations involving cynomolgus monkeys, it was found that 2.4% of the intravenously administered dose of S-methyl-¹¹C-Thionisoxetine successfully penetrated the brain. citeab.com Other PET imaging studies with different NET tracers, such as [¹⁸F]NS12137 in rats, have demonstrated uptake in NET-rich brain regions including the thalamus, neocortex, striatum, and locus coeruleus. These studies also indicated higher tracer uptake in immature rats compared to adult animals. The specificity of binding was confirmed by a significant reduction in uptake following pretreatment with nisoxetine, a known high-affinity NET inhibitor. wikipedia.orgmims.com

Quantitative autoradiography plays a crucial role in mapping the anatomical distribution of NET binding sites. This technique has extensively utilized [³H]nisoxetine, a potent and selective inhibitor of norepinephrine uptake, to characterize NET sites in rat brain. uni.lufrontiersin.orgwikipedia.org Studies using [³H]nisoxetine have shown its binding to be saturable and sodium-dependent, fitting a single-site binding model with a dissociation constant (Kᴅ) of 0.8 nM. frontiersin.orgwikipedia.org The pattern of [³H]nisoxetine binding observed through quantitative autoradiography is consistent with the known distribution of noradrenergic innervation in the brain. uni.lufrontiersin.org Furthermore, a strong correlation has been established between the ability of various drugs to inhibit [³H]nisoxetine binding and their capacity to inhibit [³H]norepinephrine uptake in rat frontal cortex. wikipedia.org The depletion of cortical noradrenaline concentrations by DSP-4, a neurotoxin, was associated with a dose-dependent decrease in the number of [³H]nisoxetine binding sites, further supporting the view that [³H]nisoxetine binds to a homogeneous population of sites associated with the noradrenaline transporter complex. wikipedia.org (R)-Thionisoxetine itself demonstrates a high affinity for the NET, with a Kᵢ of 0.20 nM in [³H]-nisoxetine binding assays. nih.gov

The evaluation of this compound's specific binding and brain penetration is critical for its potential as a PET radiotracer. (R)-Thionisoxetine exhibits a high affinity for the norepinephrine transporter, evidenced by a Kᵢ value of 0.20 nM in [³H]-nisoxetine binding assays. nih.gov This enantiomer also demonstrates significant selectivity, being approximately 70-fold more potent in inhibiting [³H]-norepinephrine uptake compared to [³H]-serotonin uptake. nih.gov

Regarding brain penetration, studies in cynomolgus monkeys revealed that 2.4% of the administered dose of S-methyl-¹¹C-Thionisoxetine entered the brain. citeab.com Good brain penetration, coupled with rapid clearance from non-target regions, is a desirable characteristic for effective radiotracers, as it contributes to a high signal-to-noise ratio in PET imaging. mims.com Specific binding of radiotracers is typically confirmed by demonstrating a significant reduction in brain uptake following pretreatment with a non-radioactive compound that competes for the same binding site. mims.comnih.gov

Quantitative Autoradiography for NET Mapping

Synaptosomal Uptake Assays

Synaptosomal uptake assays are in vitro methodologies used to measure the inhibition of neurotransmitter reuptake by chemical compounds, providing crucial insights into their pharmacological profiles.

This compound has been shown to potently inhibit the uptake of [³H]-norepinephrine ([³H]-NE) into hypothalamic synaptosomes. nih.govwikipedia.org This demonstrates its efficacy in blocking the reuptake mechanism of norepinephrine at the synaptic cleft. Research indicates that the (R) enantiomer of this compound is significantly more potent in this regard than its (S) enantiomer. nih.gov Furthermore, (R)-Thionisoxetine exhibited notable selectivity, being approximately 70-fold more potent in inhibiting [³H]-NE uptake compared to [³H]-serotonin (5-HT) uptake. nih.gov The potent NET activity of (R)-Thionisoxetine is comparable to that of (R)-nisoxetine. wikipedia.orgmims.com A strong correlation has been observed between the ability of various monoamine reuptake inhibitors to inhibit [³H]nisoxetine binding and their capacity to inhibit [³H]noradrenaline uptake in rat frontal cortex. wikipedia.org

Binding Studies to the Norepinephrine Transporter

This compound, particularly its (R)-enantiomer, has been identified as a potent and selective inhibitor of norepinephrine (NE) uptake. Research has demonstrated that (R)-thionisoxetine more potently inhibits the uptake of [³H]-NE into hypothalamic synaptosomes and [³H]-nisoxetine binding to the NE transporter compared to (R)-nisoxetine. nih.gov The (R) enantiomer exhibits significantly greater potency than the (S) enantiomer, with a Ki value of 0.20 nM in [³H]-nisoxetine binding. nih.gov This indicates a high affinity for the norepinephrine transporter (NET).

The selectivity of (R)-thionisoxetine for the NET is further highlighted by its approximately 70-fold greater potency in inhibiting [³H]-NE uptake compared to [³H]-5HT (serotonin) uptake. nih.gov In rat models, (R)-thionisoxetine effectively prevented hypothalamic NE depletion induced by 6-hydroxydopamine, with an ED50 of 0.21 mg/kg. nih.gov Furthermore, in paradigms involving metaraminol-induced NE depletion in peripheral nerves, (R)-thionisoxetine prevented the depletion of heart NE with an ED50 of 3.4 mg/kg and urethral NE with an ED50 of 1.2 mg/kg. nih.gov These findings underscore its potent and selective inhibitory action on NE uptake in both central and peripheral tissues. nih.gov

The following table summarizes key binding affinity data for (R)-Thionisoxetine:

| Assay | Target | Ki Value (nM) | Relative Potency vs. [³H]-5HT Uptake | ED50 (mg/kg) - Hypothalamic NE Depletion | ED50 (mg/kg) - Heart NE Depletion | ED50 (mg/kg) - Urethral NE Depletion |

| [³H]-nisoxetine binding | NE Transporter | 0.20 | N/A | N/A | N/A | N/A |

| [³H]-NE uptake inhibition | NE Transporter | N/A | ~70-fold more potent | N/A | N/A | N/A |

| Prevention of hypothalamic NE depletion | Central NE | N/A | N/A | 0.21 | N/A | N/A |

| Prevention of heart NE depletion | Peripheral NE | N/A | N/A | N/A | 3.4 | N/A |

| Prevention of urethral NE depletion | Peripheral NE | N/A | N/A | N/A | N/A | 1.2 |

In Vivo Microdialysis Studies

In vivo microdialysis is a valuable sampling technique that enables the measurement of endogenous and exogenous substances in the extracellular fluid. ucl.ac.be It provides insights into the pharmacokinetics and metabolism of xenobiotics in living organisms. ucl.ac.be

While direct detailed findings on this compound's effects in in vivo microdialysis studies were not extensively detailed in the provided context, its classification as a selective norepinephrine reuptake inhibitor implies its mechanism of action would involve modulating extracellular norepinephrine levels. For instance, studies on duloxetine (B1670986), a selective serotonin (B10506) and norepinephrine reuptake inhibitor, have shown it to be a potent and selective 5-HT and NE reuptake inhibitor in the brain via in vivo microdialysis. oup.com Similarly, other norepinephrine uptake inhibitors have been investigated using in vivo microdialysis to assess their impact on neurotransmitter release. capes.gov.br The ability of this compound to inhibit norepinephrine reuptake suggests that in vivo microdialysis would be a pertinent technique to quantify changes in extracellular norepinephrine concentrations following its administration, thereby confirming its pharmacodynamic effects on neurotransmitter modulation.

Functional Magnetic Resonance Imaging (fMRI) in Neuropharmacology

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. acs.org In neuropharmacology, fMRI can be used to observe the effects of compounds on brain regions and networks, providing insights into their mechanisms of action and potential therapeutic targets.

While specific fMRI studies focusing solely on this compound were not provided in detail, the compound's role as a norepinephrine reuptake inhibitor suggests its potential utility in such investigations. For example, fMRI studies have been used to investigate the effects of other norepinephrine reuptake inhibitors, such as atomoxetine (B1665822), on brain activity and transporter occupancy. researchgate.net The use of radiolabeled analogs of norepinephrine reuptake inhibitors, including [¹¹C]this compound, has been explored as potential radioligands for positron emission tomography (PET), which is often used in conjunction with or as a precursor to understanding fMRI applications by identifying specific binding sites in the brain. researchgate.net150.146.205 Changes in brain activity observed via fMRI following this compound administration could provide valuable information regarding the neural circuits modulated by increased norepinephrine availability, particularly in areas rich in norepinephrine transporters. Research indicates that fMRI can reveal how compounds influence brain regions involved in processes like pain perception, where norepinephrine plays a significant role. acs.orgscispace.com

Comparative Pharmacological Analysis

Comparison with Other Selective Norepinephrine (B1679862) Reuptake Inhibitors (e.g., Nisoxetine (B1678948), Atomoxetine (B1665822), Reboxetine, Desipramine)

Thionisoxetine shares its core mechanism of action with other selective norepinephrine reuptake inhibitors (NRIs), but notable differences exist in their potency, selectivity, and structural characteristics.

Differences in Potency and Selectivity

This compound is a novel analog of nisoxetine, a well-established potent and selective NE uptake inhibitor portico.org. Research indicates that (R)-thionisoxetine more potently inhibits the uptake of [3H]-NE into hypothalamic synaptosomes and [3H]-nisoxetine binding to the NE transporter compared to (R)-nisoxetine portico.org. Specifically, the (R) enantiomer of this compound exhibits a high affinity for the norepinephrine transporter (NET), with a Ki value of 0.20 nM in [3H]-nisoxetine binding portico.org. This potency is similar to, or even greater than, that of (R)-nisoxetine, which has a Ki value of 0.46 nM at the rat NET nih.govfrontiersin.org.

When compared to other prominent NRIs, this compound demonstrates competitive potency. Atomoxetine, another selective NRI, has a Ki value of 5 nM at the human NET medkoo.commedchemexpress.comglpbio.com. Reboxetine, a widely recognized selective NRI, shows a Ki value of 1.1 nM for rat NET nih.govfrontiersin.org. Desipramine, a tricyclic antidepressant with potent NET inhibitory effects, has a Ki value of 7.36 nM at the rat NET nih.govfrontiersin.org.

The selectivity of (R)-thionisoxetine is further underscored by its approximately 70-fold greater potency in inhibiting [3H]-NE uptake compared to [3H]-5HT uptake portico.org. This high degree of selectivity for the NET over the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) is a defining characteristic of this compound and other selective NRIs.

Table 1: Comparative Potency (Ki values in nM) for Monoamine Transporters

| Compound | NET (Ki) | SERT (Ki) | DAT (Ki) | Primary Mechanism |

| (R)-Thionisoxetine | 0.20 portico.org | N/A (>70x less potent than NET) portico.org | N/A | Selective NET Inhibitor |

| (R)-Nisoxetine | 0.46 nih.govfrontiersin.org | 158 frontiersin.org | 378 frontiersin.org | Selective NET Inhibitor |

| Atomoxetine | 5 medkoo.commedchemexpress.comglpbio.com | 77 medkoo.commedchemexpress.comglpbio.com | 1451 medkoo.commedchemexpress.comglpbio.com | Selective NET Inhibitor |

| Reboxetine | 1.1 nih.govfrontiersin.org | 129 nih.govfrontiersin.org | >10,000 nih.govfrontiersin.org | Selective NET Inhibitor |

| Desipramine | 7.36 nih.govfrontiersin.org | 163 nih.govfrontiersin.org | >10,000 nih.govfrontiersin.org | Selective NET Inhibitor |

Note: N/A indicates data not explicitly found or very low affinity.

Structural Analogy and Structure-Activity Relationship (SAR) Insights

This compound is structurally described as a sulfur analog of nisoxetine frontiersin.org. Nisoxetine, a phenoxyphenylpropylamine, contains a methoxy (B1213986) group at the 2-position of its phenoxy ring wikipedia.org. The substitution of this methoxy group with a methylthio group leads to this compound. This subtle structural modification is significant in the context of Structure-Activity Relationship (SAR) insights. Generally, for phenoxyphenylpropylamines, 2-substitutions into the phenoxy ring are critical for achieving high potency and selectivity in blocking norepinephrine reuptake nih.gov. The presence of the methylthio substituent in this compound, analogous to the methoxy group in nisoxetine, aligns with this SAR principle, contributing to its potent NRI activity portico.orgfrontiersin.org.

Comparison with Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine (B1670986), Venlafaxine (B1195380), Milnacipran)

While this compound operates as a selective NRI, dual serotonin-norepinephrine reuptake inhibitors (SNRIs) target both the NET and SERT, leading to distinct pharmacological profiles and therapeutic implications.

Contrasting Mechanisms and Therapeutic Efficacy

This compound's mechanism is primarily focused on enhancing noradrenergic neurotransmission through selective NE reuptake inhibition portico.orgwikipedia.orgflybase.org. In contrast, SNRIs like duloxetine, venlafaxine, and milnacipran (B1663801) inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) nih.govwikipedia.orgu-szeged.huwikipedia.org.

Duloxetine is a potent and balanced dual 5-HT and NE reuptake inhibitor nih.govwikipedia.org. Its ability to antagonize NE depletion is comparable to selective NRIs such as this compound or desipramine, while its antagonism of 5-HT depletion is similar to selective serotonin reuptake inhibitors (SSRIs) like paroxetine (B1678475) nih.govwikipedia.org. Duloxetine exhibits Ki values of 7.5 nM for NET and 0.8 nM for SERT, indicating a higher affinity for SERT nih.govfrontiersin.orgnih.gov.

Venlafaxine, another SNRI, demonstrates a preferential affinity for the SERT over the NET wikipedia.orgresearchgate.netnih.gov. Its Ki values are reported as 82 nM for SERT and 2480 nM for NET wikipedia.orgresearchgate.netreddit.com. This means that at lower doses, venlafaxine primarily acts as an SSRI, with NE reuptake inhibition becoming more prominent at higher doses wikipedia.org. Milnacipran, on the other hand, is characterized by its equipotent inhibition of serotonin and norepinephrine reuptake u-szeged.hu. However, its enantiomer, levomilnacipran, exhibits more than 10-fold higher selectivity for NE reuptake compared to serotonin reuptake inhibition nih.gov.

Differences in their reuptake profiles can translate to varying therapeutic efficacies, particularly in conditions where a balanced or specific monoamine modulation is desired. For instance, in a formalin model of persistent pain, low doses of this compound alone did not produce an effect on late-phase paw-licking pain behavior. However, when combined with the SSRI paroxetine, this pain behavior was significantly attenuated nih.govwikipedia.org. This suggests that for certain conditions, dual reuptake inhibition may offer a synergistic therapeutic advantage that a selective NRI alone might not provide. Duloxetine, as a dual inhibitor, was also found to be more potent than venlafaxine and milnacipran in attenuating late-phase paw-licking behavior and reversing mechanical allodynia in neuropathic pain models nih.govwikipedia.org.

Table 2: Comparative Potency (Ki values in nM) for Dual SNRIs

| Compound | NET (Ki) | SERT (Ki) | DAT (Ki) | Primary Mechanism |

| Duloxetine | 7.5 nih.govfrontiersin.orgnih.gov | 0.8 nih.govfrontiersin.orgnih.gov | 240 frontiersin.org | Balanced SNRI |

| Venlafaxine | 2480 wikipedia.orgresearchgate.netreddit.com | 82 wikipedia.orgresearchgate.netreddit.com | 7647 wikipedia.orgreddit.com | SERT-preferring SNRI |

| Milnacipran | Equipotent NE/5-HT inhibition u-szeged.hu | Equipotent NE/5-HT inhibition u-szeged.hu | N/A | Balanced SNRI |

Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)

The fundamental difference between this compound and selective serotonin reuptake inhibitors (SSRIs) lies in their primary neurotransmitter targets. This compound functions as a selective inhibitor of norepinephrine reuptake portico.orgwikipedia.orgflybase.org. In stark contrast, SSRIs, such as fluoxetine (B1211875), paroxetine, sertraline, citalopram, escitalopram, and fluvoxamine, exert their therapeutic effects predominantly by blocking the reabsorption (reuptake) of serotonin via the serotonin transporter (SERT) medkoo.commims.commims.comcaymanchem.comnih.gov. This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission medkoo.commims.comnih.gov.

SSRIs are characterized by their high selectivity for serotonin, having little to no significant effect on the reuptake of other neurotransmitters like dopamine or norepinephrine medkoo.commims.com. This contrasts sharply with this compound, which is documented to be approximately 70-fold more potent in inhibiting [3H]-NE uptake than [3H]-5HT uptake portico.org. This pronounced difference in selectivity dictates their distinct pharmacological applications and potential therapeutic benefits. For example, in a study evaluating effects on lower urinary tract function in cats, this compound (a NE selective reuptake inhibitor) showed no effect on bladder capacity or sphincter electromyographic (EMG) activity, whereas the SSRI S-norfluoxetine produced small but significant increases mims.com. This highlights the divergent physiological roles influenced by selective NE vs. 5-HT modulation.

Table 3: Primary Mechanisms of Action for Different Antidepressant Classes

| Class of Compound | Primary Mechanism of Action |

| This compound | Selective Norepinephrine Reuptake Inhibition (SNRI) |

| Other Selective NRIs (e.g., Nisoxetine, Atomoxetine, Reboxetine, Desipramine) | Selective Norepinephrine Reuptake Inhibition (SNRI) |

| Dual SNRIs (e.g., Duloxetine, Venlafaxine, Milnacipran) | Serotonin and Norepinephrine Reuptake Inhibition |

| SSRIs (e.g., Fluoxetine, Paroxetine, Sertraline, Citalopram, Escitalopram, Fluvoxamine) | Selective Serotonin Reuptake Inhibition |

Future Directions and Research Gaps

Unresolved Issues Regarding Selectivity and Mechanisms of Action

While Thionisoxetine is characterized as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), crucial questions persist regarding the nuanced aspects of its selectivity and the comprehensive mechanisms underlying its action. fishersci.ptnih.gov this compound functions by increasing the availability of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. wikipedia.org Comparative studies have demonstrated that the (R)-enantiomer of this compound exhibits significantly greater potency than its (S)-enantiomer, with a Ki value of 0.20 nM for [3H]-nisoxetine binding. fishersci.pt Furthermore, the (R)-enantiomer is approximately 70-fold more potent in inhibiting [3H]-norepinephrine (NE) uptake compared to [3H]-serotonin (5-HT) uptake. fishersci.pt Its Ki values have been reported as 0.46 nM at rat Norepinephrine Transporter (NET), 158 nM at Serotonin (B10506) Transporter (SERT), and 378 nM at Dopamine (B1211576) Transporter (DAT), underscoring its strong selectivity for NET. nih.gov

Potential for Novel Ligand Development

This compound itself emerged as a novel analog of nisoxetine (B1678948), demonstrating enhanced potency in inhibiting norepinephrine uptake. fishersci.pt This highlights the ongoing potential for developing new ligands based on its structural framework. The pursuit of novel ligands with varied selectivity profiles and potencies across the three monoamine transporter sites (norepinephrine, serotonin, and dopamine) is considered valuable. nih.gov Such research could be instrumental in uncovering the underlying pharmacological mechanisms of neuropsychiatric disorders and facilitating the discovery of new therapeutic agents with improved efficacy and potentially fewer side effects. nih.gov

This compound has also been investigated as a candidate radioligand for positron emission tomography (PET) imaging of brain norepinephrine transporters. wikipedia.orgnih.govmdpi.com For instance, (R)-Thionisoxetine demonstrated a four-fold higher affinity for NET (Ki, 0.2 nM) compared to (R)-Nisoxetine. citeab.com However, initial evaluations as a PET radiotracer in cynomolgus monkeys indicated slow washout of radioactivity from the brain, suggesting areas for further optimization in radioligand design to improve imaging characteristics. citeab.com

Translational Research Opportunities

Translational research involving this compound presents opportunities to bridge basic scientific discoveries with clinical applications. A notable area is the investigation of combination therapies. For example, while low doses of this compound alone did not significantly affect pain-related behaviors in mice, their combination with the serotonin reuptake inhibitor paroxetine (B1678475) effectively alleviated pain. u-szeged.hunih.govuni.lu This synergistic effect suggests that the mechanism of action for antidepressants in reducing chronic pain may involve the inhibition of both serotonin and norepinephrine reuptake. u-szeged.hu This finding opens avenues for developing novel combination strategies for persistent and neuropathic pain states in humans. u-szeged.hunih.govuni.lu

The broader field of translational investigation and treatment of neuropathic pain is an active area of research where insights from compounds like this compound could contribute. u-szeged.hu Furthermore, the development and clinical validation of novel PET radioligands for studying neurodegenerative disorders represent significant translational efforts, where compounds with high affinity for specific transporters, such as this compound for NET, could play a role. citeab.com

Role in Basic Understanding of Neuropsychiatric Illnesses

The study of selective norepinephrine reuptake inhibitors like this compound contributes significantly to the fundamental understanding of neuropsychiatric illnesses. The noradrenergic system is known to be implicated in a range of neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and drug abuse. citeab.com By selectively modulating norepinephrine levels, this compound provides a tool to investigate the specific role of the norepinephrine transporter and noradrenergic neurotransmission in the pathophysiology of these conditions. wikipedia.orgguidetopharmacology.org Further research into its precise effects on neuronal circuits and behavioral outcomes can deepen the understanding of disease mechanisms and identify new therapeutic targets.

Further Elucidation of Functional Interactions with Other Neurotransmitter Systems

While this compound primarily targets the norepinephrine reuptake system, its interactions with other neurotransmitter systems warrant further investigation. The observed synergistic effect with paroxetine in pain models underscores a functional interaction between the noradrenergic and serotonergic systems in modulating pain pathways. u-szeged.hunih.govuni.lu This suggests that a comprehensive understanding of this compound's therapeutic effects may require considering its influence within the broader context of monoamine neurotransmission.

Norepinephrine, serotonin, and dopamine all play crucial modulatory roles in neurotransmission and are involved in numerous physiological functions and pathological conditions. nih.gov Research into the intricate interplay between these systems, particularly how neuromodulation by one "classic" neurotransmitter can modify the biophysical properties of action potentials and integrate neuronal signals from seemingly segregated brain areas, remains an area requiring further elucidation. nih.gov Understanding how this compound's primary action on NET might indirectly influence or interact with dopaminergic, serotonergic, or other neurotransmitter pathways could reveal more complex mechanisms relevant to its therapeutic potential in neuropsychiatric disorders.

Q & A

Q. How is thionisoxetine chemically characterized, and what methods validate its structural identity in preclinical studies?

this compound (C₁₇H₂₁NOS) is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen/carbon profiling and mass spectrometry for molecular weight confirmation . High-performance liquid chromatography (HPLC) ensures purity (>95% for in vivo studies). Structural validation is critical for reproducibility in radiotracer applications, as seen in PET studies where isotopic labeling (e.g., ¹¹C) requires precise synthesis protocols .

Q. What is the primary pharmacological target of this compound, and how does this inform its use in neuroimaging studies?

this compound selectively targets the norepinephrine transporter (NET), making it a radiotracer for NET density quantification in positron emission tomography (PET). Its binding affinity is validated via competitive inhibition assays against reference ligands (e.g., nisoxetine) in rodent brain homogenates . Researchers must confirm NET specificity using knockout models or pharmacological blockade to minimize off-target binding.

Q. What are the foundational studies establishing this compound’s pharmacokinetic profile in animal models?

Early studies in Sprague-Dawley rats demonstrate rapid blood-brain barrier penetration and clearance kinetics. Key parameters include plasma half-life (T₁/₂ = 15–30 min) and brain-to-plasma ratio (peak 2:1 at 10 min post-injection). These findings guide dosing schedules for longitudinal NET imaging .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s binding affinity data across different experimental models?

Discrepancies in reported binding affinities (e.g., Ki values) may arise from species-specific NET polymorphisms or assay conditions (e.g., buffer pH, temperature). To address this:

Q. What methodological considerations optimize this compound’s use in comparative PET studies with other NET radiotracers?

this compound’s ¹¹C-labeled analog is compared to [¹⁸F]fluororeboxetine by:

- Evaluating signal-to-noise ratios in NET-rich regions (e.g., locus coeruleus).

- Assessing nonspecific binding via displacement with cold ligands.

- Validating reproducibility through test-retest studies in the same subject cohort. Detailed protocols for tracer comparison are outlined in preclinical PET guidelines .

Q. How should researchers design dose-response studies to minimize off-target effects in this compound-based neuroimaging?

- Use a tiered dosing approach: Start with subpharmacological doses (0.1–1 µg/kg) to assess baseline binding.

- Incorporate occupancy studies to determine the dose required for 80–90% NET saturation.

- Monitor peripheral cardiovascular effects (e.g., heart rate changes) due to NET’s role in sympathetic signaling .

Q. What statistical frameworks are recommended for analyzing this compound’s time-activity curves in dynamic PET imaging?

Apply compartmental modeling (e.g., two-tissue model) to estimate binding potential (BPND). Validate models using:

- Logan graphical analysis for noninvasive quantification.

- Bayesian information criteria (BIC) to compare model fits. Reproducibility requires open sharing of raw data and code, per open science standards .

Methodological Challenges and Solutions

Q. How can researchers address this compound’s limited metabolic stability in longitudinal studies?

- Use metabolite-corrected plasma input functions.

- Develop radiolabeled metabolites (e.g., ¹¹C-labeled desmethyl-thionisoxetine) to quantify peripheral degradation .

Q. What ethical and technical safeguards are critical when transitioning this compound from rodent to nonhuman primate studies?

- Adhere to IACUC protocols for primate anesthesia and monitoring.

- Adjust dosing based on allometric scaling (e.g., body surface area).

- Validate cross-species NET homology via sequence alignment before imaging .

Data Interpretation and Reporting

Q. How should contradictory findings between this compound PET and postmortem NET density measurements be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.